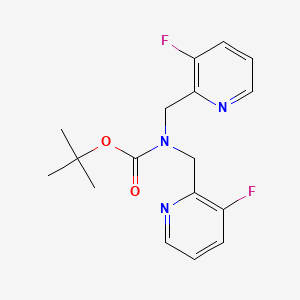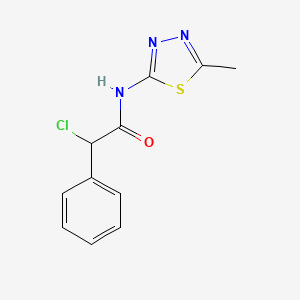![molecular formula C10H10ClNO4 B1402903 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid CAS No. 862853-64-3](/img/structure/B1402903.png)
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid
説明
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Behavior of Similar Compounds
"5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid" belongs to a class of compounds with potential environmental impacts, similar to parabens, which are widely used in various products and have been detected in aquatic environments. Parabens, for instance, are known to exhibit weak endocrine-disrupting effects and have raised concerns regarding their health effects. These compounds, including their chlorinated derivatives, have been identified in surface water, sediments, and even in wastewater, reflecting their widespread use and continuous introduction into the environment. The environmental persistence of chlorinated parabens and their transformation products necessitates further studies to understand their fate and behavior in aquatic systems and to assess potential risks to aquatic life and human health (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Implications of Similar Compounds
The health implications of compounds related to "this compound," particularly parabens, have been a subject of significant research interest. Studies have examined the endocrine-disrupting potential of parabens, their absorption and systemic distribution following topical application, and their presence in human tissues. The findings suggest a need for a thorough evaluation of the potential health risks associated with chronic exposure to these compounds, including their role in breast cancer, reproductive disorders, and developmental effects. These concerns underscore the importance of understanding the biological activities and toxicological profiles of compounds similar to "this compound" to ensure safety and minimize potential adverse health outcomes (Darbre & Harvey, 2008).
作用機序
- Aminosalicylic acid inhibits the growth of susceptible strains of tubercle bacilli, preventing their multiplication without destroying them .
- Aminosalicylic acid has two key mechanisms:
- Bacteriostatic Action : Aminosalicylic acid prevents the onset of bacterial resistance to streptomycin and isoniazid, two other anti-TB drugs. By inhibiting folic acid synthesis, it hinders bacterial replication .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid metabolism. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes that are crucial for the synthesis of certain amino acids, thereby affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, resulting in changes in cellular processes. For example, the compound may inhibit the activity of enzymes involved in amino acid synthesis, leading to a decrease in the production of certain amino acids. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to certain environmental factors, such as light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can cause toxic or adverse effects, including disruption of cellular processes and induction of oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in the synthesis of certain amino acids, resulting in decreased production of these metabolites. Additionally, this compound can affect the overall balance of metabolic pathways by modulating the activity of regulatory enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on targeting signals and post-translational modifications. These localization signals ensure that this compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects. The subcellular distribution of the compound can also affect its stability and degradation, influencing its overall efficacy .
特性
IUPAC Name |
5-(2-chloropropanoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(11)9(14)12-6-2-3-8(13)7(4-6)10(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWZPOOZQRQDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)


![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)


![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)

![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)
![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
